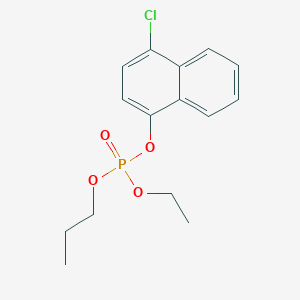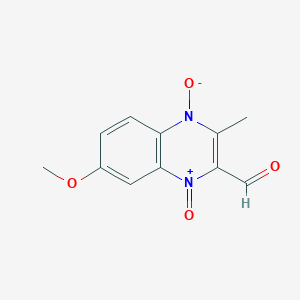![molecular formula C8H10O2 B14541882 1-Acetylbicyclo[3.1.0]hexan-2-one CAS No. 62344-27-8](/img/structure/B14541882.png)
1-Acetylbicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylbicyclo[3.1.0]hexan-2-one is a bicyclic compound with the molecular formula C8H10O2. It is characterized by a unique structure that includes a three-membered ring fused to a six-membered ring, with an acetyl group attached to the second carbon of the six-membered ring.
Preparation Methods
The synthesis of 1-Acetylbicyclo[3.1.0]hexan-2-one can be achieved through several routes. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Chemical Reactions Analysis
1-Acetylbicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Ring Contraction: The compound can be converted into 2-substituted bicyclo[2.1.0]pentanes through a ring contraction process involving the formation of a 3-diazo derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions include ketones, alcohols, and substituted bicyclic compounds .
Scientific Research Applications
1-Acetylbicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds, including potential drugs for psychiatric disorders and cancer.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Material Science: Its high ring strain and reactivity make it useful in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Acetylbicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely due to the high ring strain in its bicyclic structure, which makes it prone to undergoing various chemical transformations. These transformations can lead to the formation of reactive intermediates that interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-Acetylbicyclo[3.1.0]hexan-2-one can be compared with other bicyclic compounds such as:
Properties
CAS No. |
62344-27-8 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
1-acetylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H10O2/c1-5(9)8-4-6(8)2-3-7(8)10/h6H,2-4H2,1H3 |
InChI Key |
ILDBOMWCWWFOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CC1CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Phenyl-1H-pyrazol-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14541799.png)
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-P,P-diphenylphosphinic amide](/img/structure/B14541803.png)

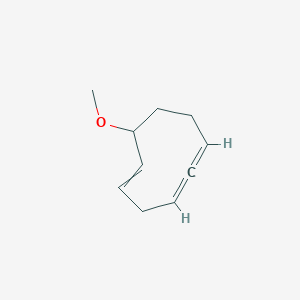
phosphanium perchlorate](/img/structure/B14541824.png)
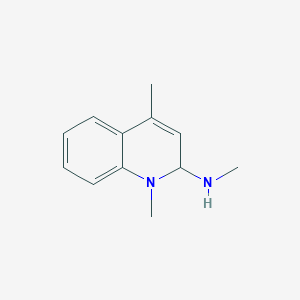
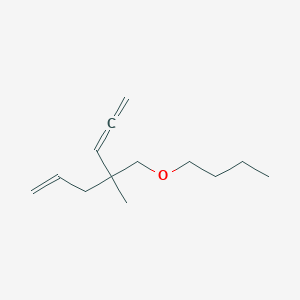
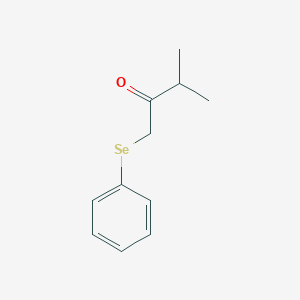
![3-{2,2-Dimethyl-1-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14541870.png)
![[3-(2,5-Dimethyl-1H-imidazol-1-yl)propyl]carbamodithioic acid](/img/structure/B14541875.png)
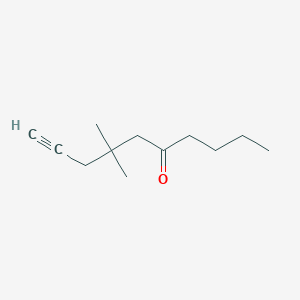
![1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14541890.png)
